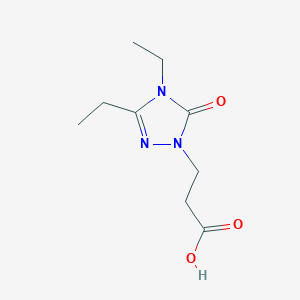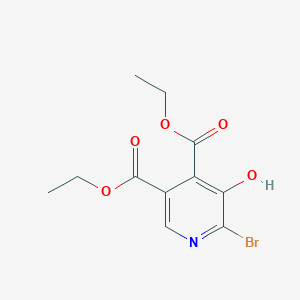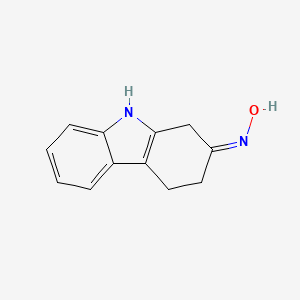
5-(3-Methylpyrazin-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a pyrazine ring further enhances its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 3-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) to convert the carboxylic acid to an acid chloride, which then reacts with thioamide to form the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
5-(3-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-(3-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interfere with DNA replication in microbial cells, leading to their death. The exact pathways and targets can vary depending on the specific application and biological system .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A basic scaffold found in many biologically active compounds.
Pyrazine: Known for its aromatic properties and presence in various natural products.
Benzothiazole: Exhibits similar biological activities but with different structural features.
Uniqueness
5-(3-Methylpyrazin-2-yl)thiazol-2-amine is unique due to the combination of thiazole and pyrazine rings, which enhances its chemical reactivity and biological activity. This dual-ring structure allows for a broader range of applications compared to compounds with only one of these rings.
Propiedades
Fórmula molecular |
C8H8N4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
5-(3-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-7(11-3-2-10-5)6-4-12-8(9)13-6/h2-4H,1H3,(H2,9,12) |
Clave InChI |
LWQFZXXPNDLVQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



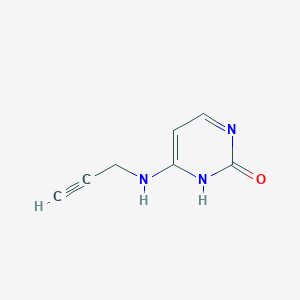
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)


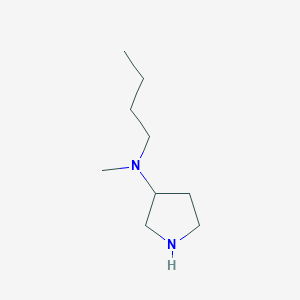
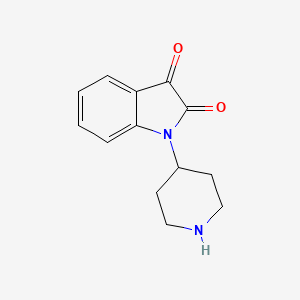
![2-(((Benzyloxy)carbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B15245879.png)
